molecular formula C12H10F3NO B14941723 N-{[4-(Trifluoromethyl)phenyl]methyl}but-2-ynamide

N-{[4-(Trifluoromethyl)phenyl]methyl}but-2-ynamide

Katalognummer: B14941723
Molekulargewicht: 241.21 g/mol
InChI-Schlüssel: ZIMUINKYOVSSHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[4-(Trifluoromethyl)phenyl]methyl}but-2-ynamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a but-2-ynamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Trifluoromethyl)phenyl]methyl}but-2-ynamide typically involves the reaction of 4-(trifluoromethyl)benzylamine with but-2-ynoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[4-(Trifluoromethyl)phenyl]methyl}but-2-ynamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-{[4-(Trifluoromethyl)phenyl]methyl}but-2-ynamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-{[4-(Trifluoromethyl)phenyl]methyl}but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{[4-(Trifluoromethyl)phenyl]methyl}but-2-ynamide is unique due to its combination of the trifluoromethylphenyl group and the but-2-ynamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C12H10F3NO

Molekulargewicht

241.21 g/mol

IUPAC-Name

N-[[4-(trifluoromethyl)phenyl]methyl]but-2-ynamide

InChI

InChI=1S/C12H10F3NO/c1-2-3-11(17)16-8-9-4-6-10(7-5-9)12(13,14)15/h4-7H,8H2,1H3,(H,16,17)

InChI-Schlüssel

ZIMUINKYOVSSHA-UHFFFAOYSA-N

Kanonische SMILES

CC#CC(=O)NCC1=CC=C(C=C1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.